Methyl 3,4,5-trimethoxycinnamate

Vue d'ensemble

Description

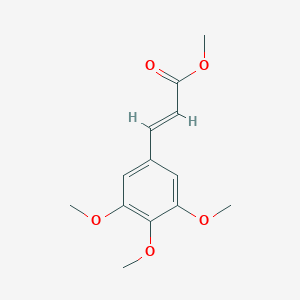

Methyl 3,4,5-trimethoxycinnamate is a bioactive natural phenylpropanoid. It is known for its anti-inflammatory and antioxidant properties. This compound is a derivative of cinnamic acid and is characterized by the presence of three methoxy groups attached to the benzene ring. It is commonly used in scientific research due to its various biological activities .

Méthodes De Préparation

Methyl 3,4,5-trimethoxycinnamate can be synthesized through Fischer esterification. This method involves the reaction of 3,4,5-trimethoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at an elevated temperature to facilitate the esterification process .

Analyse Des Réactions Chimiques

Hydrogenation of the α,β-Unsaturated System

Catalytic hydrogenation of MTC’s double bond produces saturated derivatives. A Cu/Co-based method achieves high efficiency:

| Catalyst System | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| CuSO<sub>4</sub>/CoCl<sub>2</sub> + NaBH<sub>4</sub> | 45°C, MeOH, 20–25 min | 85–90% | Dihydro-MTC | |

| Pd/C (literature) | H<sub>2</sub> gas, RT | >90% | Not reported |

The Cu/Co system avoids precious metals and pressurized H<sub>2</sub>, making it cost-effective for scaling .

3.1. Ester Derivatives

3.2. Amide Derivatives

Biological Interaction Mechanisms

MTC modulates cellular pathways through specific chemical interactions:

4.1. Anti-Inflammatory Activity

| Target | Mechanism | Effect | Source |

|---|---|---|---|

| NF-κB | Suppresses IκB phosphorylation | Reduces TNFα, IL-6, IL-1β | |

| Nrf2-ARE | Enhances DNA binding | Upregulates antioxidant enzymes |

4.2. Enzyme Inhibition

| Enzyme | Inhibition Type | IC<sub>50</sub> | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Mixed competitive | 46.18 µM | |

| Butyrylcholinesterase (BChE) | Competitive | 32.46 µM |

Bacterial Degradation

Pseudomonas putida metabolizes MTC’s parent acid (3,4,5-trimethoxycinnamic acid) via demethylation, producing syringic acid and methanol . This pathway highlights environmental biodegradability but remains unstudied for MTC itself.

Comparative Reactivity of Structural Analogues

Applications De Recherche Scientifique

Anti-inflammatory Properties

One of the prominent applications of MTC is its anti-inflammatory activity. Research indicates that MTC can suppress inflammation in macrophages and adipocytes. In a study involving RAW264.7 macrophages, MTC demonstrated significant reductions in pro-inflammatory cytokines and nitric oxide production when pre-treated with varying concentrations of the compound .

Key Findings:

- Mechanism : MTC modulates inflammatory pathways by inhibiting the release of cytokines such as IL-10 and NO .

- Clinical Relevance : This property suggests potential therapeutic applications in metabolic disorders characterized by chronic inflammation, such as obesity and insulin resistance.

Antioxidant Activity

MTC exhibits antioxidant properties that contribute to its anti-inflammatory effects. The compound activates the Nrf2 pathway, a critical regulator of cellular antioxidant responses. This activation leads to increased expression of antioxidant enzymes, thereby reducing oxidative stress in cells .

Key Findings:

- Oxidative Stress Reduction : MTC's ability to enhance antioxidant defenses may provide protective effects against oxidative damage associated with various diseases.

Cardiovascular Benefits

MTC has been studied for its potential cardiovascular benefits, particularly its antiarrhythmic effects. Research indicates that MTC may help stabilize cardiac rhythms and prevent arrhythmias by influencing ion channel activity in cardiac tissues .

Key Findings:

- Mechanism : The compound's interaction with specific ion channels suggests it could be developed into therapeutic agents for heart rhythm disorders.

Anticancer Potential

The compound has been explored for its anticancer properties as well. Studies have shown that derivatives of 3,4,5-trimethoxycinnamic acid exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Key Findings:

- Tumor Suppression : MTC and its derivatives have been linked to mechanisms that suppress tumor cell proliferation and induce cell cycle arrest .

Skin Whitening Effects

Recent research has indicated that this compound derivatives can enhance skin whitening effects compared to traditional agents like kojic acid. These compounds inhibit melanin production more effectively when modified structurally .

Key Findings:

- Cosmetic Applications : The potential for skin whitening makes MTC a candidate for cosmetic formulations aimed at hyperpigmentation treatment.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of MTC involves Fischer esterification methods using 3,4,5-trimethoxycinnamic acid as a precursor. Understanding the structure-activity relationship (SAR) of MTC and its analogs is crucial for developing more potent derivatives with enhanced bioactivity .

Key Findings:

- Synthetic Modifications : Various modifications to the chemical structure have been explored to optimize the biological activities of MTC derivatives.

Summary Table of Applications

Mécanisme D'action

The anti-inflammatory and antioxidant effects of Methyl 3,4,5-trimethoxycinnamate are primarily mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. It reduces the release of pro-inflammatory cytokines and chemokines, and enhances the expression of antioxidant enzymes. This dual action helps in mitigating inflammation and oxidative stress .

Comparaison Avec Des Composés Similaires

Methyl 3,4,5-trimethoxycinnamate is often compared with other cinnamate derivatives such as:

3,4,5-Trimethoxycinnamic acid: Similar in structure but lacks the ester group.

p-Methoxycinnamic acid: Contains a single methoxy group and exhibits different biological activities.

Cinnamic acid: The parent compound with no methoxy groups, used widely in the synthesis of various derivatives. This compound is unique due to its three methoxy groups, which enhance its biological activity and solubility in organic solvents

Activité Biologique

Methyl 3,4,5-trimethoxycinnamate (MTC) is a bioactive compound derived from natural sources, particularly from the roots of Polygala tenuifolia. It has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential antiarrhythmic properties. This article provides a comprehensive overview of the biological activity of MTC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MTC is classified as a phenylpropanoid and is characterized by the presence of three methoxy groups attached to a cinnamate backbone. Its chemical structure can be represented as follows:

Key Properties:

- Molecular Weight: 240.25 g/mol

- Solubility: Soluble in organic solvents such as ethanol and methanol.

Anti-inflammatory Activity

Numerous studies have documented the anti-inflammatory effects of MTC. One significant study evaluated its impact on RAW264.7 macrophages and macrophage–adipocyte co-cultures.

MTC exhibits its anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways:

- Cytokine Inhibition: MTC significantly reduces the release of TNFα, IL-6, and IL-1β in LPS + IFNγ-stimulated RAW264.7 cells. The reduction was quantified at various concentrations (5–20 µM), showing a dose-dependent response.

- NF-κB Pathway: MTC treatment resulted in decreased phosphorylation of IκB and p65 proteins, leading to reduced NF-κB DNA binding activity. This suggests that MTC inhibits NF-κB activation, a critical pathway in inflammation.

| Concentration (µM) | TNFα Release Reduction (Fold Change) | IL-6 Release Reduction (Fold Change) | IL-1β Release Reduction (Fold Change) |

|---|---|---|---|

| 5 | 1.8 | 2.0 | 1.9 |

| 10 | 2.1 | 2.2 | 2.0 |

| 20 | 2.5 | 2.5 | 2.3 |

Antioxidant Activity

In addition to its anti-inflammatory properties, MTC has demonstrated notable antioxidant activity:

- Nrf2 Activation: Treatment with MTC enhanced the DNA binding activity of Nrf2, a transcription factor that regulates antioxidant responses.

- ARE-luciferase Activity: MTC increased antioxidant response element (ARE)-luciferase activity in treated cells, indicating its role in promoting cellular defense mechanisms against oxidative stress.

Antiarrhythmic Effects

Research has also indicated that MTC may possess antiarrhythmic properties:

- Calcium Channel Inhibition: In studies involving rat models, MTC inhibited L-type calcium currents (I(Ca,L)), which are crucial for cardiac excitability and contraction.

- Protection Against Arrhythmias: MTC administration resulted in the suppression of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), suggesting a protective effect on cardiac rhythm stability.

Cytotoxicity and DNA Modulation

MTC's potential as a cytotoxic agent has been explored in cancer research:

- Hepatocellular Carcinoma Studies: MTC showed cytotoxic effects against Hep3B cells with an IC50 value ranging from 109.7 to 364.2 µM, indicating its potential as a therapeutic agent in liver cancer treatment.

- DNA Methylation Modulation: The compound has been identified as a modulator of global DNA methylation levels, which could have implications for gene expression regulation in cancer cells.

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of MTC in various conditions:

- Inflammatory Diseases: Clinical observations suggest that patients with chronic inflammatory conditions may benefit from supplementation with MTC due to its ability to reduce inflammatory markers.

- Cardiovascular Health: The antiarrhythmic properties observed in animal models point toward potential applications in managing arrhythmias and other cardiovascular disorders.

Propriétés

IUPAC Name |

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXHCGFNNUQTEY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289631 | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20329-96-8, 7560-49-8 | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, 3,4,5-trimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20329-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 - 100 °C | |

| Record name | Methyl 3,4,5-trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Methyl 3,4,5-trimethoxycinnamate in relation to its potential antiarrhythmic effects?

A1: Research suggests that this compound exerts its potential antiarrhythmic effects by inhibiting L-type calcium channels (I(Ca,L)) in cardiac myocytes. [] This inhibition leads to a suppression of intracellular calcium transients, consequently reducing the generation of transient inward current (I(ti)). [] By suppressing these currents, this compound appears to prevent triggered activities, including early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), ultimately protecting the heart from arrhythmias. []

Q2: From which natural sources can this compound be isolated?

A4: this compound has been identified in several plant species. It has been isolated from the roots of Polygala tenuifolia ("YuanZhi"), a traditional Chinese medicine. [] It is also a constituent of Rauvolfia vomitoria Afzel, a plant used in traditional medicine. [] Additionally, Melicope glabra (Blume) T.G. Hartley, belonging to the Rutaceae family, has been identified as a source of this compound. [] Further research may reveal additional natural sources of this compound.

Q3: Are there any studies investigating the antimelanogenic effects of this compound?

A5: While specific research on the antimelanogenic effects of this compound is limited within the provided context, a study investigated the antimelanogenic and antioxidant effects of trimethoxybenzene derivatives, a class of compounds to which this compound belongs. [] This suggests that further investigations into the potential of this compound as an antimelanogenic agent are warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.